molecular formula C10H10N2 B146804 2,3-Dimethylquinoxaline CAS No. 2379-55-7

2,3-Dimethylquinoxaline

Cat. No.: B146804
CAS No.: 2379-55-7
M. Wt: 158.2 g/mol
InChI Key: FKHNZQFCDGOQGV-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline is a quinoxaline derivative characterized by the substitution of methyl groups at the second and third positions of the quinoxaline ring.

Scientific Research Applications

Safety and Hazards

2,3-Dimethylquinoxaline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_4\text{H}6\text{O}2 \rightarrow \text{C}{10}\text{H}{10}\text{N}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes, such as catalytic methods or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Comparison with Similar Compounds

2,3-Dimethylquinoxaline can be compared to other quinoxaline derivatives, such as:

    Quinoxaline: The parent compound, which lacks the methyl substitutions at positions 2 and 3.

    2-Methylquinoxaline: A derivative with a single methyl group at position 2.

    3-Methylquinoxaline: A derivative with a single methyl group at position 3.

Uniqueness: The presence of two methyl groups at positions 2 and 3 in this compound enhances its lipophilicity and may contribute to its unique biological activities compared to other quinoxaline derivatives .

Properties

IUPAC Name

2,3-dimethylquinoxaline
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InChI

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
Source PubChem
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InChI Key

FKHNZQFCDGOQGV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C
Source PubChem
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID4062355
Record name Quinoxaline, 2,3-dimethyl-
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Molecular Weight

158.20 g/mol
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Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethylquinoxaline
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CAS No.

2379-55-7
Record name 2,3-Dimethylquinoxaline
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Record name 2,3-Dimethylquinoxaline
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Record name Quinoxaline, 2,3-dimethyl-
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Record name 2,3-dimethylquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylquinoxaline?

A1: this compound has the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like UV/Vis, IR, 1H NMR, 13C NMR, and mass spectrometry to characterize this compound. [, , , , , , , , ]

Q3: Is this compound a planar molecule?

A3: X-ray crystallography studies confirm that this compound exists as a planar molecule in its crystalline form. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)

Q4: How is this compound used in analytical chemistry?

A4: this compound is a valuable derivatizing agent in quantifying diacetyl in beverages like beer. The derivatization reaction with o-phenylenediamine forms a stable and detectable compound for analysis by GC/MS or HPLC. [, , ]

Q5: Can this compound act as a ligand in coordination chemistry?

A5: Yes, this compound can function as a ligand, coordinating with transition metals like copper and nickel to form complexes with varying geometries. [, , , ]

Q6: How does this compound behave in electrochemical reactions?

A6: Studies reveal that this compound undergoes two successive one-electron reductions in acidic environments. Its reduced forms exhibit reactivity towards molecular oxygen, making it relevant for catalytic oxygen reduction. []

Q7: What is known about the photochemical reactivity of this compound?

A7: this compound participates in photochemical reactions. For example, under irradiation, it adds to tetrahydrofuran, primarily yielding a 1,2-addition product. []

Q8: Does this compound possess any antifungal activity?

A8: Research suggests that this compound demonstrates in vitro and in vivo antifungal activity against Madurella mycetomatis, a fungus responsible for eumycetoma. [, ]

Q9: Has the toxicity of this compound been evaluated?

A9: Toxicity studies in rodents indicate an acceptable safety profile for this compound, although some changes in blood parameters and histological findings at high doses necessitate further investigation. [, , ]

Q10: What are the potential applications of this compound in wound healing?

A10: Preliminary research using a rat model suggests that this compound hydrogel may accelerate wound healing, potentially through its anti-inflammatory properties. []

Q11: Does this compound show any potential as a gastroprotective agent?

A11: Studies in a rat model of indomethacin-induced gastric ulcer indicate that this compound might exert gastroprotective effects by modulating inflammatory mediators and enhancing mucosal defense mechanisms. []

Q12: How can this compound-1-oxides be synthesized?

A12: An efficient synthesis route involves the cyclization of 2-(arylimino)-3-(hydroxyimino)butanes using bis(acetoxy)phenyl-λ3-iodane as an oxidant. []

Q13: What happens when 6-halogeno-2,3-dimethylquinoxalines react with potassium amide?

A13: Amination reactions occur, leading to the formation of 5-amino and 6-amino derivatives. Interestingly, the reaction proceeds through the intermediate formation of 5,6-didehydro-2,3-dimethylquinoxaline. []

Q14: Can this compound be used to build more complex heterocyclic systems?

A14: Yes, it can be a building block for synthesizing tricyclic pyridoquinoxalines via the Gould-Jacobs reaction. This involves reacting 6-amino-2,3-dimethylquinoxaline with (alkoxymethylidene)malonic derivatives. []

Q15: How does the structure of this compound relate to its biological activity?

A15: While specific SAR data is limited in the provided papers, modifications to the quinoxaline core, such as substitutions at different positions or the introduction of N-oxides, can influence its biological activity and pharmacological properties. [, , , ]

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